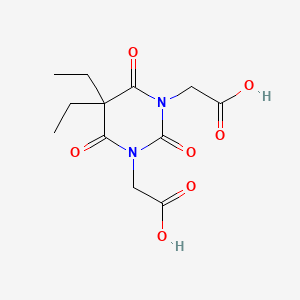
1,3(2H,4H)-Pyrimidinediacetic acid, dihydro-5,5-diethyl-2,4,6-trioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3(2H,4H)-Pyrimidinediacetic acid, dihydro-5,5-diethyl-2,4,6-trioxo- is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in various biological processes, including as components of nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(2H,4H)-Pyrimidinediacetic acid, dihydro-5,5-diethyl-2,4,6-trioxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the pyrimidine ring.
Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Substitution Reactions: Introducing diethyl groups and other substituents.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to speed up reactions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
1,3(2H,4H)-Pyrimidinediacetic acid, dihydro-5,5-diethyl-2,4,6-trioxo- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Conversion to lower oxidation states.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like water, ethanol, or acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using it in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action of 1,3(2H,4H)-Pyrimidinediacetic acid, dihydro-5,5-diethyl-2,4,6-trioxo- would involve its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: Inhibiting or activating enzymes.
Signal Transduction: Modulating cellular signaling pathways.
相似化合物的比较
Similar Compounds
Pyrimidine: The parent compound with a simpler structure.
Barbituric Acid: A pyrimidine derivative with similar functional groups.
Uracil: A naturally occurring pyrimidine found in RNA.
Uniqueness
1,3(2H,4H)-Pyrimidinediacetic acid, dihydro-5,5-diethyl-2,4,6-trioxo- is unique due to its specific substituents and functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
属性
CAS 编号 |
61571-10-6 |
|---|---|
分子式 |
C12H16N2O7 |
分子量 |
300.26 g/mol |
IUPAC 名称 |
2-[3-(carboxymethyl)-5,5-diethyl-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid |
InChI |
InChI=1S/C12H16N2O7/c1-3-12(4-2)9(19)13(5-7(15)16)11(21)14(10(12)20)6-8(17)18/h3-6H2,1-2H3,(H,15,16)(H,17,18) |
InChI 键 |
WTLLWDCEIUNKQK-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CC(=O)O)CC(=O)O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


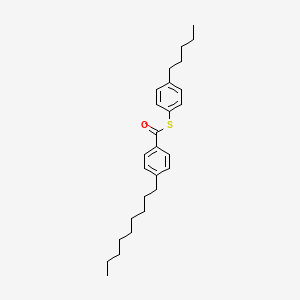
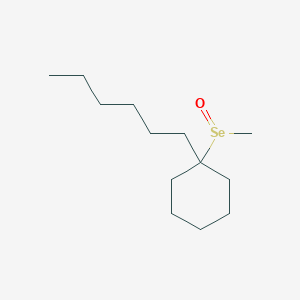
![Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14586065.png)
![4-Chloro-2,6-bis[(diethylamino)methyl]phenol](/img/structure/B14586070.png)
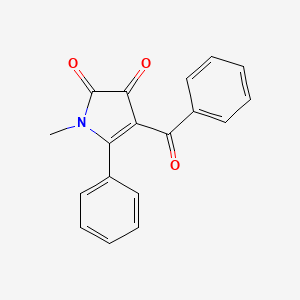
![2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid](/img/structure/B14586084.png)
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)
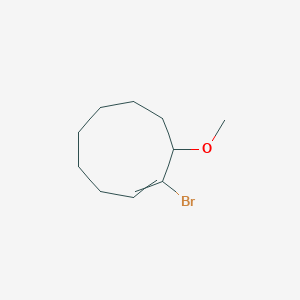

![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)



